molecular formula C7H5ClOS B1283066 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one CAS No. 69300-48-7

2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Cat. No.: B1283066
CAS No.: 69300-48-7
M. Wt: 172.63 g/mol
InChI Key: UAGPCGAVANHCNG-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the thiophene family, known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one has several applications in scientific research:

Future Directions

The synthesized compounds, including “2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one”, were screened for their in vitro antimicrobial and antifungal activity. Good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, was observed for most of the compounds tested . This suggests that these compounds may have potential for future drug discovery and development.

Biochemical Analysis

Biochemical Properties

2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At high doses, it can induce toxicity, manifesting as liver damage and oxidative stress in animal models . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferase and NADPH oxidase, which are involved in detoxification and oxidative stress responses . These interactions can influence the levels of metabolites and the overall metabolic flux within cells, potentially leading to altered cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with sulfur and chlorine-containing reagents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiophenes .

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
  • 2-Iodo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
  • 2-Fluoro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Comparison: Compared to its analogs, 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-chloro-5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGPCGAVANHCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223894
Record name 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69300-48-7
Record name 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69300-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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